molecular formula C13H17N3O2S2 B5628294 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B5628294
M. Wt: 311.4 g/mol
InChI Key: URMQWWBICZDKJI-UHFFFAOYSA-N
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Description

The synthesis and study of N-substituted benzenesulfonamide derivatives, including thiadiazolyl benzenesulfonamides, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in various fields. These compounds have been explored for their inhibitory activities, molecular structures, and chemical properties.

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, including the formation of key thiadiazolyl intermediates. For example, compounds similar to the one have been synthesized through reactions that involve sulfamethizole as a precursor. The synthesis steps typically include reactions with hydrazonyl bromides or other suitable reagents to introduce the thiadiazolyl group to the benzenesulfonamide framework (Karakuş et al., 2018).

Molecular Structure Analysis

The molecular structure of N-substituted benzenesulfonamides is crucial for their biological activity and chemical properties. X-ray crystallography and molecular docking studies have been used to determine the crystal structure and to understand the interaction of these compounds within the active sites of target enzymes or receptors. For instance, compounds with a thiadiazolyl benzenesulfonamide structure have been characterized using X-ray crystallography to elucidate their molecular geometry and intermolecular interactions (Al-Hourani et al., 2016).

Mechanism of Action

The mechanism of action of DM-1 involves its ability to bind to tubulin and disrupt microtubule function. This leads to cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells.

properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)9-11-14-15-12(19-11)16-20(17,18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQWWBICZDKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

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